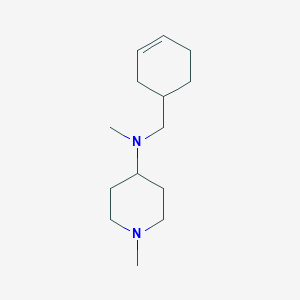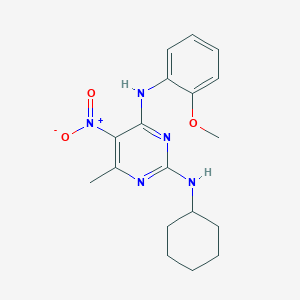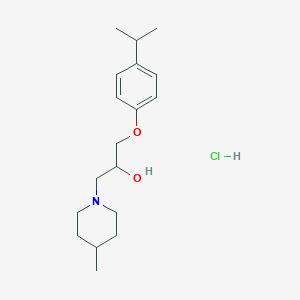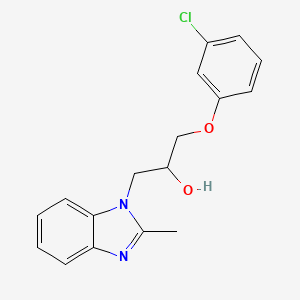![molecular formula C23H21Cl2NO B5172652 9-[4-(2,4-dichloro-6-methylphenoxy)butyl]-9H-carbazole](/img/structure/B5172652.png)
9-[4-(2,4-dichloro-6-methylphenoxy)butyl]-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[4-(2,4-dichloro-6-methylphenoxy)butyl]-9H-carbazole, also known as DCB-carbazole, is a synthetic compound that has been widely used in scientific research. It belongs to the family of carbazole derivatives and has been found to exhibit potent biological activities.
作用機序
The mechanism of action of 9-[4-(2,4-dichloro-6-methylphenoxy)butyl]-9H-carbazolee is not fully understood. However, it has been suggested that it exerts its biological activities by modulating various signaling pathways such as NF-κB, MAPK, and PI3K/Akt. It has also been found to inhibit the activity of various enzymes such as COX-2, MMP-9, and HDAC.
Biochemical and Physiological Effects:
9-[4-(2,4-dichloro-6-methylphenoxy)butyl]-9H-carbazolee has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been found to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage. Additionally, it has been shown to reduce the levels of reactive oxygen species and increase the levels of antioxidant enzymes such as SOD and CAT.
実験室実験の利点と制限
9-[4-(2,4-dichloro-6-methylphenoxy)butyl]-9H-carbazolee has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit potent biological activities at low concentrations. However, it also has some limitations. It is a relatively expensive compound, and its solubility in aqueous media is low, which can limit its use in some experiments.
将来の方向性
There are several future directions for the research on 9-[4-(2,4-dichloro-6-methylphenoxy)butyl]-9H-carbazolee. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail and identify its molecular targets. Additionally, it would be interesting to investigate the structure-activity relationship of 9-[4-(2,4-dichloro-6-methylphenoxy)butyl]-9H-carbazolee and develop more potent derivatives. Finally, it would be valuable to evaluate the safety and toxicity of 9-[4-(2,4-dichloro-6-methylphenoxy)butyl]-9H-carbazolee in preclinical studies.
Conclusion:
9-[4-(2,4-dichloro-6-methylphenoxy)butyl]-9H-carbazolee is a synthetic compound that has been widely used in scientific research for its various biological activities. It has been found to exhibit potent anti-inflammatory, anticancer, and neuroprotective properties. Its mechanism of action is not fully understood, but it has been suggested to modulate various signaling pathways and inhibit the activity of various enzymes. 9-[4-(2,4-dichloro-6-methylphenoxy)butyl]-9H-carbazolee has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on 9-[4-(2,4-dichloro-6-methylphenoxy)butyl]-9H-carbazolee, including its potential as a therapeutic agent, its mechanism of action, and the development of more potent derivatives.
合成法
9-[4-(2,4-dichloro-6-methylphenoxy)butyl]-9H-carbazolee can be synthesized by a multistep process involving the reaction of 2,4-dichloro-6-methylphenol with n-butyl lithium, followed by the reaction of the resulting intermediate with carbazole. The final product is obtained after purification and characterization by various analytical techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
9-[4-(2,4-dichloro-6-methylphenoxy)butyl]-9H-carbazolee has been extensively used in scientific research for its various biological activities. It has been found to exhibit potent anti-inflammatory, anticancer, and neuroprotective properties. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment.
特性
IUPAC Name |
9-[4-(2,4-dichloro-6-methylphenoxy)butyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2NO/c1-16-14-17(24)15-20(25)23(16)27-13-7-6-12-26-21-10-4-2-8-18(21)19-9-3-5-11-22(19)26/h2-5,8-11,14-15H,6-7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAQOJBKSGKEQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCCN2C3=CC=CC=C3C4=CC=CC=C42)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B5172580.png)
![[4-(1-benzothien-7-yl)-2-pyridinyl]methanol trifluoroacetate (salt)](/img/structure/B5172581.png)
![1-benzyl-4-[4-(phenylethynyl)benzoyl]piperazine](/img/structure/B5172586.png)
![4-(methylthio)-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5172592.png)




![1-cyclohexyl-2-(2-ethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5172639.png)

![10-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5172653.png)

![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5172672.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-3-isopropylbenzene](/img/structure/B5172680.png)